2-Bromo-6-fluoro-4-methylphenylisothiocyanate
Overview
Description
2-Bromo-6-fluoro-4-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate consists of a benzene ring substituted with a bromo group, a fluoro group, a methyl group, and an isothiocyanate group . The InChI code for this compound is 1S/C8H5BrFNS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate are not fully detailed in the sources I found. It is known that the compound should be stored at a temperature of 28°C .Scientific Research Applications
Synthesis Methods and Properties :
- A study by Qiu et al. (2009) explored practical synthesis methods for related halogenated compounds, which can be key intermediates in the manufacture of materials like flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).
- Marull and Schlosser (2004) investigated the regioflexibility in functionalizing multiply halogenated quinolines, which may provide insights relevant to the chemical manipulation of compounds like 2-Bromo-6-fluoro-4-methylphenylisothiocyanate (Marull & Schlosser, 2004).
Applications in Polymer and Material Science :
- Gohier et al. (2013) discussed the use of 3-Fluoro-4-hexylthiophene, a compound similar in structure, as a building block for tuning the electronic properties of conjugated polythiophenes, which has implications for electronic and optoelectronic devices (Gohier, Frère, & Roncali, 2013).
Pharmaceutical Research :
- In the context of pharmaceuticals, the synthesis and study of structurally similar compounds have been explored for potential antiviral applications, as demonstrated in research by Watanabe et al. (1983) (Watanabe et al., 1983).
Computational Studies and Molecular Design :
- Tanak (2019) conducted DFT computational studies on a compound with a similar halogenated structure, focusing on molecular structure, electrostatic potential, and orbital energies. This kind of research is crucial for designing new materials and understanding their properties at a molecular level (Tanak, 2019).
properties
IUPAC Name |
1-bromo-3-fluoro-2-isothiocyanato-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUNXHXNCSGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-methylphenylisothiocyanate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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